
Dilazep dihydrochloride
Übersicht
Beschreibung
Dilazep dihydrochloride is a vasodilator that acts as an adenosine reuptake inhibitor. It is primarily used for the treatment of cardiopathy and renal disorders . The compound enhances the effects of adenosine, leading to cerebral and coronary vasodilation . Additionally, it inhibits ischemic damage, platelet aggregation, and nucleoside membrane transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dilazep involves the reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane to form homopiperazine. This intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield dilazep .
Industrial Production Methods: Industrial production methods for dilazep dihydrochloride typically involve large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific details on the products formed are limited.
Reduction: The compound may also participate in reduction reactions under appropriate conditions.
Substitution: Esterification is a key substitution reaction in the synthesis of dilazep, where the hydroxyl groups are replaced by ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Esterification typically involves reagents like acyl chlorides and bases such as pyridine.
Major Products: The major product of the esterification reaction in the synthesis of dilazep is the esterified compound itself, dilazep .
Wissenschaftliche Forschungsanwendungen
Diabetic Nephropathy
Recent studies have highlighted the effectiveness of dilazep dihydrochloride in managing diabetic nephropathy. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and glomerulosclerosis, indicating its potential as a therapeutic agent for diabetic patients suffering from kidney complications .
- Case Study Summary:
- Model: OLETF rats (Type 2 diabetes)
- Dosage: Administered dilazep hydrochloride reduced proteinuria.
- Outcome: Prevention of glomerulosclerosis and tubular atrophy.
Ischemic Heart Disease
Dilazep has been utilized in patients with ischemic heart disease due to its ability to enhance coronary blood flow. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease by improving tissue perfusion .
- Clinical Findings:
- Patients receiving dilazep showed improved exercise tolerance and reduced angina episodes.
- A study reported that dilazep administration improved hemodynamic parameters in patients with coronary artery disease.
Oncology Applications
Recent investigations have identified dilazep as a potential inhibitor of GATA2, a transcription factor implicated in various cancers, including prostate cancer. In vitro studies demonstrated that dilazep effectively inhibited GATA2-dependent pathways, leading to reduced tumor cell proliferation .
- Research Highlights:
- In Vitro Studies: Dilazep exhibited cytotoxic effects on prostate cancer cell lines.
- Mechanism: Inhibition of GATA2 recruitment to chromatin.
- Preclinical Model: Patient-derived xenograft models confirmed its anticancer activity.
Renal Hemodynamics
Dilazep's effects on renal blood flow were studied through experiments involving isolated renal arterioles. The compound displayed a biphasic response: initially causing vasoconstriction followed by vasodilation mediated through adenosine receptor modulation .
- Experimental Observations:
- Initial constriction of afferent and efferent arterioles.
- Subsequent dilation correlated with increased renal blood flow.
Phase | Effect on Arterioles | Mechanism |
---|---|---|
Early Phase | Vasoconstriction (5% decrease) | A1 receptor activation |
Later Phase | Vasodilation (20% increase) | A2 receptor activation |
Wirkmechanismus
Dilazep dihydrochloride exerts its effects by inhibiting the uptake of adenosine, thereby increasing its extracellular concentration. This leads to enhanced adenosine-mediated vasodilation in cerebral and coronary vessels . The compound also inhibits ischemic damage, platelet aggregation, and nucleoside membrane transport . The molecular targets include adenosine receptors and nucleoside transporters .
Vergleich Mit ähnlichen Verbindungen
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Hexobendine: Shares a similar chemical structure and pharmacological profile with dilazep.
Uniqueness: Dilazep dihydrochloride is unique in its high potency as an adenosine uptake inhibitor and its water solubility, which makes it easier to prepare aqueous solutions compared to other similar compounds .
Biologische Aktivität
Dilazep dihydrochloride is a compound primarily recognized for its role as an adenosine reuptake inhibitor and its therapeutic applications in cardiovascular and renal diseases. This article presents a detailed overview of its biological activities, supported by research findings, data tables, and case studies.
Dilazep functions primarily by inhibiting the uptake of adenosine, leading to an increase in extracellular adenosine concentrations. This mechanism plays a crucial role in its vasodilatory effects on coronary and cerebral vessels, as well as its antiplatelet properties. The compound has been shown to enhance blood flow in ischemic tissues and reduce platelet aggregation, making it beneficial in various clinical scenarios.
Pharmacological Effects
- Vasodilation : Dilazep is known to induce vasodilation in coronary and renal arteries. Studies have demonstrated that it causes a biphasic response in renal arterioles, initially constricting and then dilating them over time . This effect is mediated through adenosine receptor activation (A1 and A2 receptors), which influences vascular tone and blood flow dynamics.
- Antiplatelet Activity : As an antiplatelet agent, dilazep reduces the expression of tissue factor in endothelial cells and monocytes, thereby inhibiting thrombus formation . Its efficacy in preventing platelet aggregation has been documented in various animal models and clinical settings.
- Nephroprotective Effects : In studies involving diabetic nephropathy models, dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy . These findings suggest its potential role in protecting renal function in diabetic patients.
Case Studies
Case Study 1: Diabetic Nephropathy
In a study utilizing OLETF rats (a model for type 2 diabetes), dilazep administration was associated with reduced levels of N-acetyl-beta-D-glucosaminidase (NAG) activity, indicating a protective effect against kidney damage due to diabetes. The treatment resulted in lower urinary protein levels and improved histological outcomes, highlighting its therapeutic potential for diabetic nephropathy .
Case Study 2: Ischemic Heart Disease
A clinical trial assessed the effects of dilazep on patients with ischemic heart disease. The results indicated significant improvements in coronary blood flow and reductions in angina episodes compared to placebo groups. Patients reported enhanced quality of life due to reduced symptoms associated with myocardial ischemia .
Research Findings
Several studies have explored the biological activity of this compound:
Analyse Chemischer Reaktionen
Radical Scavenging Activity
Research indicates that dilazep exhibits significant radical scavenging properties. A study conducted by Yoshinaka et al. demonstrated that dilazep can inhibit chemiluminescence in a xanthine oxidase/acetaldehyde system, indicating its ability to scavenge free radicals effectively. The inhibition was dose-dependent, with an IC50 value of approximately .
Key Findings:
-
Dilazep does not affect xanthine oxidase activity but inhibits the production of reactive oxygen species (ROS).
-
It acts similarly to other known radical scavengers, suggesting potential neuroprotective effects against oxidative stress.
Inhibition of Nucleoside Transport
Dilazep has been identified as an inhibitor of nucleoside transport, which plays a crucial role in cellular uptake mechanisms. This inhibition affects various physiological processes, including cell proliferation and apoptosis .
Mechanism:
-
By inhibiting nucleoside transporters, dilazep can alter the availability of adenosine in the extracellular space, thus influencing cellular signaling pathways related to inflammation and cell cycle regulation.
Effects on Cell Cycle Progression
In vitro studies have shown that dilazep affects the cell cycle of mesangial cells by inhibiting the transition from G1 to S phase. The results indicated a significant decrease in DNA synthesis rates in cells treated with dilazep compared to untreated controls .
Time (h) | G0/G1 Phase (%) | S Phase (%) | Observations |
---|---|---|---|
12 | 6.8 | -2.2 | Initial increase in G0/G1 |
24 | 13.9 | -9.6 | Continued suppression of S phase |
48 | 76.5 | -18.9 | Significant inhibition observed |
These findings suggest that dilazep prolongs the G1 phase while delaying entry into the S phase, indicating its potential use in regulating cell proliferation in pathological conditions .
Stability and Reactivity
This compound is chemically stable under normal conditions but should be kept away from strong oxidizing agents to prevent any hazardous reactions. The compound does not undergo hazardous polymerization and is considered safe for storage under specified conditions .
Decomposition Products
In case of decomposition, dilazep may release harmful products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Toxicological Profile
Eigenschaften
CAS-Nummer |
20153-98-4 |
---|---|
Molekularformel |
C31H45ClN2O10 |
Molekulargewicht |
641.1 g/mol |
IUPAC-Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H |
InChI-Schlüssel |
YLKCJCKBCGPGER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
20153-98-4 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Asta C 4898 Biopropazepan Trimethoxybenzoate C 4898, Asta Cormelian Dilazep Trimethoxybenzoate, Biopropazepan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dilazep dihydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []
Q2: How does this compound affect inflammation?
A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]
Q3: Does this compound have any impact on cerebral blood flow?
A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []
Q4: How does this compound affect adenosine levels?
A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: Specific spectroscopic data for this compound is not provided in the provided research articles.
Q7: What is the pharmacokinetic profile of this compound?
A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []
Q8: What are the potential clinical applications of this compound based on the research?
A8: Research suggests potential applications in various conditions:
- Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
- IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
- Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
- Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []
Q9: What are some potential areas for future research on this compound?
A9: Future research could explore:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.